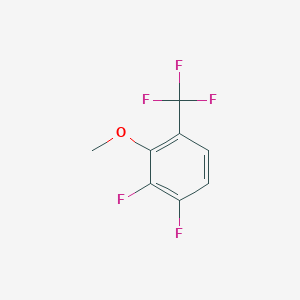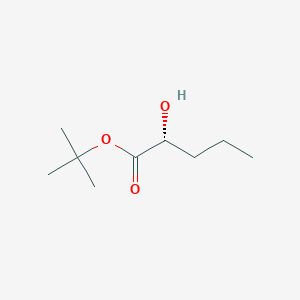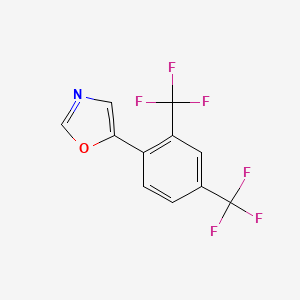
2,3-Difluoro-6-(trifluoromethyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-(trifluoromethyl)anisole, also known as DFTMA, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, liquid with a boiling point of 99.2°C and a melting point of -34°C. DFTMA has a low vapor pressure and is relatively non-volatile, making it an attractive compound for a variety of applications. DFTMA has been used in a variety of research applications, including synthesis, biochemistry, and physiology.
科学的研究の応用
2,3-Difluoro-6-(trifluoromethyl)anisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a solvent for the extraction of natural products, such as essential oils. This compound has also been used in biochemistry and physiology research, as it has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450.
作用機序
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active sites of the enzymes and preventing them from catalyzing the reactions they normally catalyze. Additionally, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450, and as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to increase the solubility of a variety of compounds, making them easier to extract from natural sources.
実験室実験の利点と制限
The advantages of using 2,3-Difluoro-6-(trifluoromethyl)anisole in lab experiments include its low vapor pressure, low volatility, and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
For research on 2,3-Difluoro-6-(trifluoromethyl)anisole include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and medicine. Additionally, further research could be conducted into its use as a solvent for the extraction of natural products, as well as its potential uses as an antioxidant and anti-inflammatory agent. Finally, research could be conducted into its potential uses as a reagent in the synthesis of organic compounds.
合成法
The synthesis of 2,3-Difluoro-6-(trifluoromethyl)anisole is relatively simple and can be accomplished using a variety of methods. The most common method is the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic acid in dichloromethane. This reaction yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic anhydride or the reaction of 2-chloro-3,6-difluorobenzyl bromide with trifluoromethanesulfonic anhydride.
特性
IUPAC Name |
1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOWCABHNJFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)